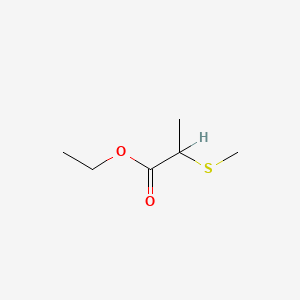

ethyl 2-(methylsulfanyl)propanoate

Description

Ethyl 2-(methylsulfanyl)propanoate is an organosulfur compound characterized by a propanoate backbone with a methylsulfanyl (-SMe) group at the second carbon and an ethyl ester at the terminal carboxyl group. Its molecular formula is C₆H₁₀O₂S, and it serves as a versatile intermediate in organic synthesis, particularly in cyclocondensation reactions to form heterocyclic systems like pyrimidines and thieno-thiopyrans .

Properties

IUPAC Name |

ethyl 2-methylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-4-8-6(7)5(2)9-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAOBBCFHBVRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961220 | |

| Record name | Ethyl 2-(methylsulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40800-76-8 | |

| Record name | Ethyl 2-(methylthio)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40800-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(methylthio)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040800768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(methylsulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(methylthio)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: ethyl 2-(methylsulfanyl)propanoate can be synthesized through the esterification of 2-(methylthio)propionic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of ethyl 2-(methylthio)propionate may involve the use of continuous flow reactors to optimize yield and efficiency. The process generally includes the esterification reaction followed by purification steps such as distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: ethyl 2-(methylsulfanyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or thioether groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted esters and thioethers.

Scientific Research Applications

ethyl 2-(methylsulfanyl)propanoate is utilized in several scientific research fields:

Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in studies related to enzyme activity and metabolic pathways.

Medicine: Research explores its potential therapeutic applications and interactions with biological systems.

Industry: It is employed in the flavor and fragrance industry due to its distinctive odor profile.

Mechanism of Action

The mechanism by which ethyl 2-(methylthio)propionate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The sulfur atom in the thioether group can participate in redox reactions, contributing to its reactivity.

Comparison with Similar Compounds

Ethyl 2-(Methoxyphenylsulfanyl)propanoate

- Structure : Features a methoxyphenylsulfanyl (-S-C₆H₄-OCH₃) group instead of methylsulfanyl.

- Synthesis: Prepared via nucleophilic substitution or esterification reactions involving thiols and ethyl propanoate derivatives.

- Applications : Used in pharmaceutical intermediates; suppliers list it for research purposes (e.g., MolPort-014-621-793) .

- Higher molecular weight (C₁₂H₁₄O₃S) and altered solubility (lower polarity due to the aromatic ring) .

Fenoxaprop Ethyl Ester (Ethyl 2-(4-((6-Chloro-2-benzoxazolyl)oxy)phenoxy)propanoate)

- Structure: Substituted with a benzoxazolyl-phenoxy group at the second carbon.

- Applications : Commercial herbicide targeting grassy weeds; acts as an acetyl-CoA carboxylase inhibitor .

- Key Differences: The benzoxazolyl moiety confers herbicidal activity, absent in ethyl 2-(methylsulfanyl)propanoate. Increased steric bulk and chlorine atom enhance environmental persistence and bioactivity .

Ethyl 2-(2-(4-Fluorophenyl)hydrazono)propanoate

- Structure: Contains a hydrazono group linked to a 4-fluorophenyl ring.

- Synthesis : Derived from pyruvate via reaction with 4-fluorophenylhydrazine, used in enzymatic studies (e.g., EgtE lyase assays) .

- Key Differences: The hydrazono group enables NMR quantification (δ 1.91 ppm for methyl hydrogens) but complicates integration due to solvent exchangeability. Applications focus on analytical chemistry rather than synthetic intermediates .

Ethyl (2E)-2-Cyano-3-(4-methylphenyl)propanoate

- Structure: Features a cyano group and 4-methylphenyl substituent.

- Crystallography : Adopts a planar conformation with strong intermolecular C-H···O hydrogen bonds, influencing crystal packing .

- Key Differences: The electron-withdrawing cyano group increases reactivity in Michael addition reactions. Structural rigidity contrasts with the flexible methylsulfanyl derivative .

Structural and Functional Analysis

Electronic Effects

- This compound: The -SMe group is electron-rich, facilitating nucleophilic attacks in cyclocondensation reactions .

- Fenoxaprop Ethyl: The benzoxazolyl group introduces electron-deficient regions, critical for binding enzyme active sites .

Thermodynamic and Solubility Properties

| Compound | Molecular Weight | Key Functional Groups | Solubility (Predicted) |

|---|---|---|---|

| This compound | 146.20 g/mol | -SMe, ester | Moderate in polar solvents |

| Ethyl 2-(methoxyphenylsulfanyl)propanoate | 254.35 g/mol | -S-C₆H₄-OCH₃, ester | Low (aromatic dominance) |

| Fenoxaprop Ethyl | 421.83 g/mol | Benzoxazolyl, Cl, ester | Low (hydrophobic) |

Biological Activity

Ethyl 2-(methylsulfanyl)propanoate, a compound with the molecular formula C6H12O2S, is an ester that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of a methylsulfanyl group, which is known to influence its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation and substitution, which can modify its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H12O2S |

| Molecular Weight | 148.23 g/mol |

| Boiling Point | 174 °C |

| Solubility | Soluble in organic solvents |

| Functional Groups | Ester, Thioether |

Biological Activity

This compound exhibits several biological activities that are of interest in pharmacology and biochemistry. The methylsulfanyl group contributes to its potential antioxidant and antimicrobial properties.

Antioxidant Activity

Research indicates that compounds containing sulfur groups can exhibit significant antioxidant activity. This compound has been studied for its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases.

Antimicrobial Properties

Studies have shown that similar thioether compounds possess antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.

The biological activity of this compound is thought to be mediated through its interaction with cellular targets. The compound's ability to participate in redox reactions due to the methylsulfanyl group allows it to modulate cellular signaling pathways involved in inflammation and cell survival.

Case Studies

- Antioxidant Efficacy : A study conducted on various thioether compounds, including this compound, demonstrated a notable reduction in oxidative stress markers in vitro. The compound showed a dose-dependent increase in antioxidant enzyme activity, suggesting its potential as a therapeutic agent against oxidative damage .

- Antimicrobial Activity : In a clinical evaluation of essential oils containing this compound, researchers found significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential application in food preservation and as a natural preservative .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives to enhance its biological activity. These derivatives have shown improved efficacy in both antioxidant and antimicrobial assays.

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.